4-Bromo-2-fluoro-3-methylaniline
Overview
Description
4-Bromo-2-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-fluoro-3-methylaniline involves the bromination and fluorination of 2-methylaniline. The process typically includes the following steps:
Nitration: 2-Methylaniline is nitrated to form 2-methyl-3-nitroaniline.
Reduction: The nitro group is reduced to an amine group, resulting in 2-methyl-3-aminoaniline.
Bromination: Bromine is introduced to the compound to form 4-bromo-2-methyl-3-aminoaniline.
Fluorination: Finally, fluorine is introduced to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.
Scientific Research Applications
4-Bromo-2-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways by modifying receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methylaniline
- 4-Bromo-3-chloro-2-methylaniline
- 4-Fluoro-3-methylaniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-fluoro-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCXMVREXQEQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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